1-Cyclopropyl-1,3-propanediol
Description
1-Cyclopropyl-1,3-propanediol is a diol derivative featuring a cyclopropyl substituent at the 1-position of the propanediol backbone. Cyclopropane rings are known to confer kinetic stability while maintaining thermodynamic instability, making them valuable in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-cyclopropylpropane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6(8)5-1-2-5/h5-8H,1-4H2 |
InChI Key |
RNVDETXCIRALGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-cyclopropyl-1,3-propanediol with structurally related diols and substituted propanediols, highlighting molecular features, reactivity, and research findings:
Key Research Findings and Comparative Analysis
Reactivity Under Acidic Conditions
- 1,2-Diguaiacyl-1,3-propanediol undergoes acidolysis in refluxing 0.2N HCl without methyl group rearrangement, producing low-molecular-weight compounds and confirming lignin degradation pathways . In contrast, This compound ’s cyclopropane ring may exhibit strain-driven reactivity under similar conditions, though experimental data are needed.
- 2-Bromo-2-nitro-1,3-propanediol reacts with propargyl bromide to form dipropargyl diesters, highlighting its utility in synthesizing nitro-functionalized intermediates .
Alkoxylation Potential
- Alkoxylation of cyclopropyl-containing substrates (e.g., 1-cyclopropyl-1,3-diphenylprop-2-yn-1-ol) with ethanol yields (Z)-alkoxy derivatives in quantitative yields under optimized conditions (TfOH catalyst, reflux) . This suggests this compound could similarly participate in etherification or esterification reactions for functional material synthesis.
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